Technical Guide: Chemical Properties & Research Applications of Methyl-d3 Tribromoacetate
Technical Guide: Chemical Properties & Research Applications of Methyl-d3 Tribromoacetate
Executive Summary
Methyl-d3 tribromoacetate (Analogous CAS: 3222-05-7 for non-labeled) is a specialized isotopologue combining a highly reactive tribromoacetate electrophile with a stable deuterium label (
This guide details the physicochemical profile, synthetic utility, and handling protocols for Methyl-d3 tribromoacetate, designed for application scientists and synthetic chemists.
Part 1: Physicochemical Profile
The substitution of hydrogen with deuterium (
Chemical Identity & Constants
| Property | Value / Description | Notes |
| Chemical Formula | Deuterium enrichment >99 atom % D | |
| Molecular Weight | ~313.79 g/mol | +3.02 g/mol shift vs. proteo-analog (310.[1]77) |
| Appearance | Colorless to straw-colored liquid | Lachrymator; darkens upon light exposure |
| Density | ~2.36 g/mL | Estimated; slightly higher than proteo-analog (2.33 g/mL) |
| Boiling Point | ~103–105°C @ 15 mmHg | Consistent with heavy haloesters |
| Solubility | Soluble in | Hydrolyzes in water |
Spectroscopic Signature (Differentiation)
The primary value of this reagent lies in its "silent" proton NMR signal and distinct Carbon-13 coupling.
-
NMR: The methoxy singlet (typically
3.9–4.0 ppm in ) is absent . -
NMR: The ester methyl carbon appears as a septet around
54 ppm ( Hz) due to coupling with three deuterium nuclei (Spin ). -
Mass Spectrometry: Shows a distinct molecular ion shift of +3 Da. The loss of the methoxy group yields a fragment at [M-34] rather than [M-31].
Part 2: Synthetic Utility & Mechanisms
Atom Transfer Radical Polymerization (ATRP)
Methyl-d3 tribromoacetate is a "super-initiator" for ATRP due to the weak C-Br bonds activated by the electron-withdrawing carbonyl group. It allows for the synthesis of star polymers or tri-functionalized cores while leaving a permanent deuterium tag at the polymer chain end for diffusion studies (DOSY NMR) or end-group analysis.
Mechanism: Radical Initiation
The homolytic cleavage of the C-Br bond is catalyzed by a transition metal complex (
Figure 1: ATRP initiation cycle. The deuterium label remains on the ester "tail" of the polymer, allowing quantification of initiator efficiency via
Carbene Generation & Cyclopropanation
Under phase-transfer catalysis (PTC) conditions, the tribromoacetate moiety can undergo decarboxylation or elimination to generate dibromocarbene equivalents. The deuterated methyl group acts as a non-participating spectator, useful for tracking the fate of the ester fragment if the reaction pathway is ambiguous.
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl-d3 Tribromoacetate
Note: If commercial stock is unavailable, this standard esterification protocol yields high-purity product.
Reagents: Tribromoacetic acid (10.0 mmol), Methanol-d4 (12.0 mmol),
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and
inlet. -
Dissolution: Dissolve tribromoacetic acid (2.97 g) in dry
(15 mL). -
Addition: Add Methanol-d4 (
) followed by 2 drops of conc. . -
Reflux: Heat to mild reflux (40°C) for 4 hours. Monitor via TLC (disappearance of acid).
-
Workup: Cool to RT. Wash with saturated
(2 x 10 mL) to remove unreacted acid. -
Drying: Dry organic layer over
, filter, and concentrate carefully (product is volatile). -
Validation: Confirm product via
NMR (absence of methyl peak) and GC-MS.
Protocol B: Hydrolytic Stability Assay (Self-Validating)
Tribromoacetates are susceptible to hydrolysis. This test confirms reagent integrity before critical use.
-
Mix: Add 10 µL of Methyl-d3 tribromoacetate to 0.6 mL of
containing 1% . -
Monitor: Acquire
NMR spectra at t=0 and t=24h. -
Pass Criteria: The carbonyl carbon signal (
~163 ppm) must remain a single peak. Appearance of a new carbonyl peak upfield indicates hydrolysis to tribromoacetic acid.
Part 4: Safety & Handling (Haloester Specifics)
Methyl-d3 tribromoacetate shares the toxicity profile of non-deuterated haloesters. It is a potent alkylating agent and lachrymator .
| Hazard Class | Description | Precaution |
| Acute Toxicity | Toxic by ingestion/inhalation.[1][2][3] | Use only in a certified fume hood. |
| Skin Corrosion | Causes severe burns.[4] | Wear nitrile gloves (double-gloving recommended) and lab coat. |
| Lachrymator | Irritates eyes/mucous membranes.[1][4] | Do not open outside of containment. |
| Storage | Moisture sensitive; Light sensitive. | Store at 2-8°C under Argon/Nitrogen. Amber glass. |
Emergency Neutralization: Spills should be treated with a mixture of dilute ammonia and ethanol to convert the lachrymatory ester into the less volatile amide/ammonium salt before cleanup.
References
-
National Institute of Standards and Technology (NIST). Tribromoacetic acid, methyl ester (CAS 3222-05-7) Mass Spectrum & Properties. [Link][5]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Foundational text on Haloester Initiators). [Link]
